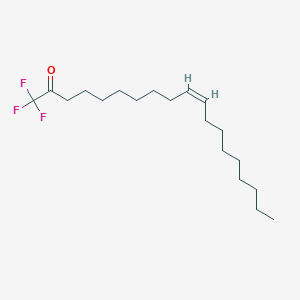

Trifluorometil cetona de oleílo

Descripción general

Descripción

La trifluorometilcetona de oleilo es un compuesto químico con la fórmula molecular C19H33F3O. Es conocido por sus propiedades únicas debido a la presencia del grupo trifluorometilo, que confiere una estabilidad y reactividad químicas significativas. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica, particularmente en los campos de la química y la biología.

Aplicaciones Científicas De Investigación

La trifluorometilcetona de oleilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La trifluorometilcetona de oleilo ejerce sus efectos principalmente a través de la inhibición de la hidrolasa de amida de ácido graso. Esta enzima es responsable de la hidrólisis de las amidas de ácido graso, que son moléculas de señalización involucradas en varios procesos fisiológicos. La inhibición de la hidrolasa de amida de ácido graso conduce a niveles elevados de estas moléculas de señalización, modulando así sus efectos .

Análisis Bioquímico

Biochemical Properties

Oleyl trifluoromethyl ketone plays a significant role in biochemical reactions, primarily as an inhibitor of FAAH . FAAH is a member of the serine hydrolase family and is responsible for hydrolyzing fatty acid amides such as oleamide and anandamide . Inhibition of FAAH by oleyl trifluoromethyl ketone leads to increased levels of these fatty acid amides, which are involved in various physiological processes, including pain modulation, sleep regulation, and appetite control . The interaction between oleyl trifluoromethyl ketone and FAAH is characterized by the formation of a covalent bond between the ketone group of the compound and the serine residue in the active site of the enzyme .

Cellular Effects

Oleyl trifluoromethyl ketone has been shown to affect various types of cells and cellular processes. In transfected COS-7 cells, oleyl trifluoromethyl ketone at a concentration of 10 µM inhibits the hydrolysis of oleamide by human and rat FAAH activities by 95.7% and 94.8%, respectively . This inhibition leads to increased levels of oleamide, which can influence cell signaling pathways, gene expression, and cellular metabolism . For example, elevated oleamide levels have been associated with enhanced sleep induction and reduced pain perception .

Molecular Mechanism

The molecular mechanism of action of oleyl trifluoromethyl ketone involves its interaction with FAAH. The compound binds to the active site of FAAH, forming a covalent bond with the serine residue, which inhibits the enzyme’s activity . This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation in the cell . The increased levels of fatty acid amides can modulate various signaling pathways, including those involved in pain perception, sleep regulation, and appetite control . Additionally, oleyl trifluoromethyl ketone may influence gene expression by altering the levels of transcription factors regulated by fatty acid amides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oleyl trifluoromethyl ketone have been observed to change over time. The compound is relatively stable under standard storage conditions, with a recommended storage temperature of -20°C . Its inhibitory effects on FAAH can diminish over time due to potential degradation or changes in the compound’s structure . Long-term studies have shown that prolonged exposure to oleyl trifluoromethyl ketone can lead to sustained increases in fatty acid amide levels, which may have lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of oleyl trifluoromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits FAAH activity, leading to increased levels of fatty acid amides and their associated physiological effects . At high doses, oleyl trifluoromethyl ketone may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways . Threshold effects have been observed, where doses above a certain level result in significant toxicity and adverse outcomes .

Metabolic Pathways

Oleyl trifluoromethyl ketone is involved in metabolic pathways related to the degradation of fatty acid amides . FAAH, the primary enzyme targeted by oleyl trifluoromethyl ketone, hydrolyzes fatty acid amides into their corresponding acids and amines . By inhibiting FAAH, oleyl trifluoromethyl ketone prevents the breakdown of these amides, leading to their accumulation and prolonged activity . This inhibition can affect metabolic flux and metabolite levels, potentially altering various physiological processes .

Transport and Distribution

Within cells and tissues, oleyl trifluoromethyl ketone is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich environments . Once inside the cell, oleyl trifluoromethyl ketone can interact with intracellular proteins and enzymes, influencing its localization and activity . The distribution of the compound within tissues can vary, with higher concentrations observed in areas with abundant lipid content .

Subcellular Localization

Oleyl trifluoromethyl ketone is primarily localized in the endoplasmic reticulum and lipid droplets within cells . Its subcellular localization is influenced by its lipophilic properties and interactions with specific targeting signals and post-translational modifications . The compound’s activity and function can be affected by its localization, with potential implications for its inhibitory effects on FAAH and other cellular processes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La trifluorometilcetona de oleilo se puede sintetizar mediante varios métodos. Un enfoque común implica la trifluorometilación nucleofílica de ésteres utilizando fluoroformo (HCF3) y hexametilsililazufuro de potasio (KHMDS) en triglima a bajas temperaturas (alrededor de -40 °C). Este método produce la trifluorometilcetona deseada con alta eficiencia .

Otro método implica la trifluorometilación de aldehídos utilizando un catalizador de cobre, trietilsilano y persulfato de potasio en acetona acuosa a temperatura ambiente. Este enfoque es aplicable tanto a aldehídos alifáticos como aromáticos y proporciona buenos rendimientos .

Métodos de producción industrial

La producción industrial de trifluorometilcetona de oleilo generalmente implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. La elección del método depende de la disponibilidad de materias primas y la escala de producción deseada. El uso de fluoroformo y KHMDS en triglima es particularmente favorecido por su alto rendimiento y eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones

La trifluorometilcetona de oleilo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles en condiciones suaves.

Principales productos formados

Oxidación: Ácidos carboxílicos.

Reducción: Alcoholes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

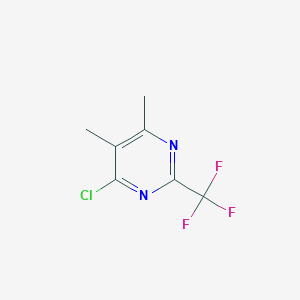

Comparación Con Compuestos Similares

Compuestos similares

Trifluorometilcetona: Una clase general de compuestos con propiedades y aplicaciones similares.

Cetonas perfluoroalquilo: Compuestos con grupos alquilo totalmente fluorados, que ofrecen aún mayor estabilidad y reactividad.

Fluoroarenos: Compuestos aromáticos con sustituyentes de flúor, utilizados en aplicaciones similares.

Unicidad

La trifluorometilcetona de oleilo es única debido a su larga cadena de oleilo, que confiere propiedades físicas y químicas específicas. Esto la hace particularmente útil en aplicaciones donde se desean tanto la hidrofobicidad como la reactividad .

Propiedades

IUPAC Name |

(Z)-1,1,1-trifluorononadec-10-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)19(20,21)22/h9-10H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGXPSMVNTNQL-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

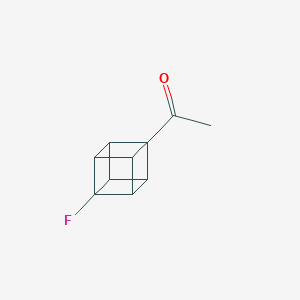

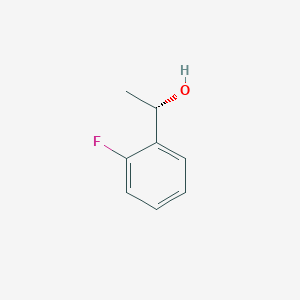

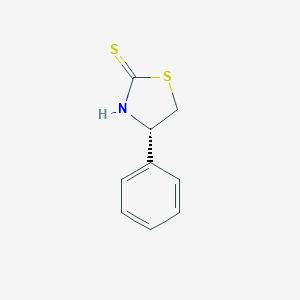

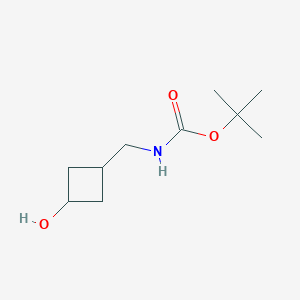

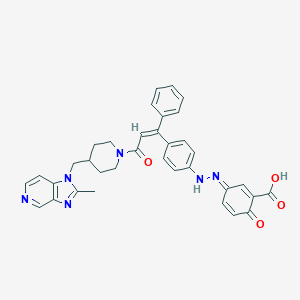

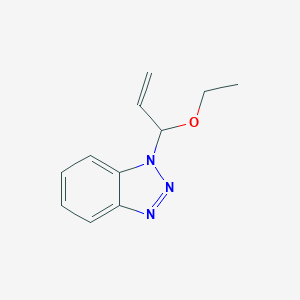

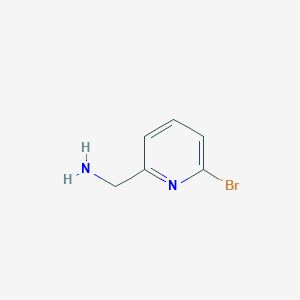

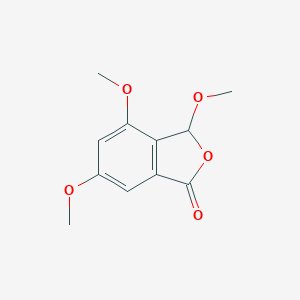

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)